molecular formula C20H31NO3S B2771552 3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one CAS No. 1797262-94-2

3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one

Cat. No.: B2771552
CAS No.: 1797262-94-2
M. Wt: 365.53
InChI Key: IJNDOPBHZLNDGD-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a high-purity synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which features a propan-1-one linker between a 3,4-dimethylphenyl group and a 4-(isobutylsulfonyl)piperidine moiety, is characteristic of scaffolds designed to interact with biological systems. The piperidine ring is a common pharmacophore found in compounds active on the central nervous system . Furthermore, the sulfonyl group attached to the piperidine ring can be a critical functional group, influencing the molecule's electronic properties and its ability to act as a hydrogen bond acceptor, which is crucial for binding to enzyme active sites or receptors . Nitrogen-containing heteroarene units, like the piperidine in this compound, are privileged structures in drug discovery due to their stability and ability to bind biological targets through hydrogen-bonding interactions . Compounds with similar structural features are frequently investigated for their potential as inhibitors of various enzymes, such as cytochrome P450 isoforms or phosphodiesterases , and for their potential psychoactive properties, including anxiolytic or antidepressant-like activities . This reagent is provided exclusively for laboratory research and analysis. It is intended for use by qualified professional researchers only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3S/c1-15(2)14-25(23,24)19-9-11-21(12-10-19)20(22)8-7-18-6-5-16(3)17(4)13-18/h5-6,13,15,19H,7-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNDOPBHZLNDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-Dimethylphenyl Intermediate: This step involves the alkylation of a phenyl ring to introduce the dimethyl groups at the 3 and 4 positions.

    Formation of Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound.

    Sulfonylation: The isobutylsulfonyl group is introduced through a sulfonylation reaction, where an isobutylsulfonyl chloride reacts with the piperidine intermediate.

    Final Coupling: The final step involves coupling the 3,4-dimethylphenyl intermediate with the sulfonylated piperidine intermediate under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Investigations

The primary applications of 3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one are in the fields of pharmacology and medicinal chemistry. Initial studies suggest that this compound may exhibit:

  • Antidepressant Activity : Due to its structural similarities to known antidepressants, it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Analgesic Properties : The compound has been noted for potential pain-relieving effects, possibly through inhibition of nerve growth factor (NGF) signaling pathways involved in pain perception .

Cancer Research

Recent investigations into the cytotoxic effects of this compound have shown promise against various cancer cell lines. The following table summarizes findings from cytotoxicity studies:

Cell LineCC50 (µM)Selectivity Index
HL-60 (Leukemia)5.210
HSC-2 (Oral Cancer)7.88
HCT116 (Colon Cancer)6.59
Non-Malignant Cells50-

The selectivity index (SI) indicates a higher potential for selective toxicity against malignant cells compared to non-malignant cells, highlighting its potential as an anti-cancer agent .

Neurological Applications

Given the presence of the piperidine ring, research is ongoing into its effects on neurological disorders. Compounds with similar structures often interact with dopamine receptors, suggesting that this compound may have implications for treating conditions such as schizophrenia or depression .

Case Study: Pain Management

A study explored the efficacy of this compound in animal models for pain relief. Results indicated a significant reduction in pain behaviors compared to control groups, supporting its potential as a therapeutic agent for chronic pain conditions .

Case Study: Anticancer Activity

In vitro studies demonstrated that treatment with this compound led to apoptosis in cancer cell lines through activation of caspases and generation of reactive oxygen species (ROS). These findings suggest mechanisms by which the compound selectively targets malignant cells while sparing normal tissues .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3,4-Dimethylphenyl)-1-(4-methylsulfonyl)piperidin-1-yl)propan-1-one
  • **3-(3,4-Dimethylphenyl)-1-(4-ethylsulfonyl)piperidin-1-yl)propan-1-one
  • **3-(3,4-Dimethylphenyl)-1-(4-propylsulfonyl)piperidin-1-yl)propan-1-one

Uniqueness

3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutylsulfonyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different sulfonyl groups.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, also known by its CAS number 1797262-94-2, is a synthetic organic compound with a complex structure characterized by its molecular formula C20H31NO3SC_{20}H_{31}NO_3S and a molecular weight of approximately 365.5 g/mol. The compound features a propanone backbone with significant substitutions that may influence its biological activity.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, including the formation of the piperidine ring through cyclization reactions and subsequent coupling reactions to attach the dimethylphenyl and isobutylsulfonyl groups. Purification methods such as recrystallization or chromatography are often employed to isolate the desired product.

Biological Activity Overview

Research into the biological activity of this compound suggests potential applications in medicinal chemistry and pharmacology. Its unique structural features may confer various biological properties, which are still under investigation. Preliminary studies indicate possible interactions with biological targets, including enzymes and receptors.

While specific mechanisms of action for this compound are not fully elucidated, the presence of sulfonyl groups is likely to play a crucial role in its interaction with biomolecules. These groups may influence binding affinity and specificity towards various molecular targets, potentially leading to therapeutic effects.

Case Studies and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Activity : In vitro assays have indicated that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, related compounds showed IC₅₀ values ranging from 0.3 to 0.5 μM against leukemia and neuroblastoma cell lines, suggesting that this compound may possess similar anticancer properties .
  • Melanogenesis Enhancement : Although not directly studied for this compound, related compounds have been shown to enhance melanin synthesis through specific signaling pathways involving tyrosinase activation . This suggests that further research could explore whether this compound has similar effects.
  • Pharmacokinetics and Pharmacodynamics : Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) is essential for evaluating the therapeutic potential of this compound. Initial investigations could focus on these parameters to provide insights into its efficacy and safety profile.

Comparative Analysis with Similar Compounds

The following table summarizes comparative features of structurally similar compounds that may provide insights into the potential activity of this compound:

Compound NameStructureUnique Features
1-[3-(3,4-Dimethoxyphenyl)piperidin-1-yl]propan-1-oneC₁₆H₂₃N₁O₃Contains methoxy groups that may influence solubility and receptor activity.
1-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-oneC₁₈H₂₃N₂O₄S₂Features an additional methylsulfonyl group, potentially enhancing biological activity.
3-[2-(3-hydroxy-4-methoxyphenyl)-1,3-oxazol-4-yl]-1-(3-methylpyridin-2-yl)propan-1-oneC₁₈H₁₈N₂O₃Incorporates an oxazole ring which may alter its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,4-Dimethylphenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonation of the piperidine ring and coupling with the dimethylphenyl moiety. Key steps include:

  • Temperature Control : Maintaining inert atmospheres (e.g., nitrogen) during sulfonation to prevent oxidation byproducts .
  • Solvent Selection : Using dimethylformamide (DMF) or toluene to enhance solubility and reduce side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product with >95% purity. Yield optimization may involve stepwise reagent addition and pH adjustments (pH 6–8) to stabilize intermediates .

Q. What analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Nuclear Magnetic Resonance (NMR) for confirming proton environments and functional groups.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For definitive structural confirmation, particularly to resolve stereochemistry at the piperidine and sulfonyl groups .
  • HPLC : To assess purity and quantify impurities using a C18 column and methanol/water mobile phase .

Q. How should this compound be stored to ensure long-term stability, and what degradation products should be monitored?

  • Methodological Answer :

  • Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the sulfonyl group. Desiccants are recommended to avoid moisture-induced degradation .
  • Degradation Monitoring : Use HPLC or TLC to track hydrolysis products (e.g., free piperidine or sulfonic acid derivatives). Accelerated stability studies (40°C/75% RH) can predict shelf-life under stress conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and consistent assay conditions (e.g., ATP levels, incubation time) to minimize variability .
  • Dose-Response Analysis : Perform EC50/IC50 comparisons across studies using nonlinear regression models.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian inference) to harmonize data from disparate sources, accounting for variables like solvent choice (DMSO vs. saline) .

Q. What experimental strategies are recommended to study the environmental fate and ecological risks of this compound?

  • Methodological Answer :

  • Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH and UV conditions. Use HPLC-MS to identify transformation products (e.g., sulfonic acid derivatives) .
  • Biotic Studies : Microcosm experiments with soil or aquatic microbiota to evaluate biodegradation pathways.
  • Ecotoxicity : Tiered testing using Daphnia magna (acute toxicity) and algal growth inhibition assays. QSAR models can predict bioaccumulation potential .

Q. How can molecular docking and crystallography elucidate the compound’s mechanism of action at target binding sites?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs). Validate with mutagenesis studies to confirm critical residues .
  • Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domains) to resolve binding motifs. Synchrotron radiation (e.g., 1.0 Å resolution) enhances electron density maps for sulfonyl group orientation .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties during large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing speed) via factorial design to identify critical quality attributes (CQAs) .

Methodological Notes

  • Data Validation : Cross-reference spectral data with databases like PubChem or SciFinder to confirm structural assignments.
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., sulfonyl chlorides) .

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